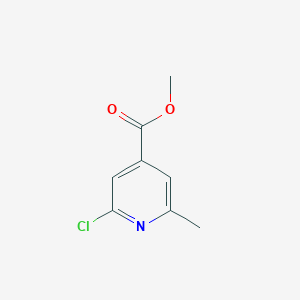

Methyl 2-chloro-6-methylpyridine-4-carboxylate

説明

Methyl 2-chloro-6-methylpyridine-4-carboxylate (CAS 3998-90-1) is a heterocyclic organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and a methyl ester at position 4. Key physical properties include a melting point of 58–62°C and a boiling point of 124–125°C at 7 mmHg . This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive pyridine core and functional groups .

特性

IUPAC Name |

methyl 2-chloro-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWMGYZSQKGUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374931 | |

| Record name | Methyl 2-chloro-6-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3998-90-1 | |

| Record name | Methyl 2-chloro-6-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Chloro-6-methylisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Optimization

-

Step 1 (Acyl Chloride Formation):

-

Step 2 (Esterification):

Analytical Validation:

Alternative Pathways: Nucleophilic Substitution and Functional Group Interconversion

While less common, derivatization of pre-functionalized pyridines offers complementary routes. For instance, chlorination of 2-methylpyridine-4-carboxylate derivatives has been explored, though direct evidence for this compound is limited.

Comparative Analysis of Synthetic Routes

*Theoretical yields based on analogous reactions.

Industrial-Scale Considerations and Process Optimization

Large-scale production prioritizes cost efficiency and safety. The acyl chloride route is favored industrially due to its high atom economy and minimal byproducts. Key optimizations include:

-

Solvent Recycling: Methylene chloride recovery via distillation reduces waste.

-

Catalyst-Free Conditions: Avoids metal residues, simplifying purification.

-

Continuous Flow Systems: Pilot studies suggest enhanced reaction control and scalability.

Emerging Methodologies: Advances in Green Chemistry

Recent innovations focus on sustainable alternatives:

-

Enzymatic Esterification: Lipases (e.g., Candida antarctica) catalyze methanolysis under mild conditions, though yields remain suboptimal (~50%).

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires specialized equipment.

Quality Control and Analytical Characterization

Rigorous profiling ensures batch consistency:

化学反応の分析

Types of Reactions: Methyl 2-chloro-6-methylisonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 2-chloro-6-methylisonicotinic acid.

Reduction: Formation of 2-chloro-6-methylisonicotinyl alcohol.

科学的研究の応用

Pharmaceutical Development

Overview

Methyl 2-chloro-6-methylpyridine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features, particularly the pyridine ring and carboxylate group, make it a valuable building block in medicinal chemistry.

Key Applications

- Neurological Disorders : It is utilized in developing drugs targeting conditions like irritable bowel syndrome and other neurological disorders. Studies indicate its potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism .

- Modified Nicotinic Acid Derivatives : Due to its similarity to nicotinic acid (vitamin B3), it is explored for therapeutic uses in modified derivatives that could enhance efficacy and reduce side effects.

Agricultural Chemicals

Overview

In agriculture, this compound is used in formulating various agrochemicals, including herbicides and fungicides.

Key Applications

- Crop Protection : The compound contributes to improved crop yield and protection against pests and diseases, enhancing the overall agricultural productivity .

Material Science

Overview

The compound finds applications in material science for developing specialty polymers and coatings.

Key Applications

- Durability Enhancements : this compound is utilized to create materials with enhanced durability and resistance to environmental factors, making it suitable for industrial applications .

Analytical Chemistry

Overview

In analytical chemistry, this compound is employed as a standard reference material.

Key Applications

- Chromatographic Methods : It aids in the accurate quantification of related compounds in complex mixtures, serving as a benchmark for various analytical techniques .

Research Reagents

Overview

this compound is frequently used as a reagent in organic synthesis.

Key Applications

- Synthesis of Novel Compounds : It facilitates the creation of new chemical entities for research purposes, contributing to advancements in chemical synthesis methodologies .

Comparative Data Table

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Targeting neurological disorders |

| Agricultural Chemicals | Herbicide and fungicide formulation | Improved crop yield |

| Material Science | Development of polymers and coatings | Enhanced durability |

| Analytical Chemistry | Standard in chromatographic methods | Accurate quantification |

| Research Reagents | Reagent for organic synthesis | Creation of novel compounds |

Case Studies

-

Pharmaceutical Case Study :

- Study Focus : Investigating the inhibition of CYP1A2 by this compound.

- Findings : The compound demonstrated significant inhibitory effects on CYP1A2, suggesting its potential role in modifying drug metabolism pathways.

- Agricultural Case Study :

- Material Science Case Study :

作用機序

The mechanism of action of methyl 2-chloro-6-methylisonicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine and methyl groups enhances its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways by interacting with receptors on the cell surface .

類似化合物との比較

Ethyl 2-chloro-6-methylpyridine-4-carboxylate

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

- CAS : 89793-11-3

- Molecular Formula : C₇H₇ClN₂O₂

- Molecular Weight : 186.59 g/mol

- Physical Properties : Melting point 110–111°C .

- Key Differences : The pyrimidine ring (two nitrogen atoms) replaces pyridine, enhancing hydrogen-bonding capacity and polarity. This structural change increases the melting point and may improve solubility in polar solvents .

Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate

- CAS : 1011717-00-2

- Molecular Formula : C₁₄H₁₀ClN₃O₂

- Molecular Weight : 287.70 g/mol

- Key Differences : The fused imidazo[1,2-a]pyridine ring system adds complexity and π-conjugation, which could enhance binding to biological targets (e.g., kinase inhibitors). This compound is more likely to exhibit pharmaceutical activity than simpler pyridine derivatives .

Methyl 2-chloro-6-methoxypyridine-4-carboxylate

- CAS : 3153-37-5

- Molecular Formula: C₈H₈ClNO₃

- Molecular Weight : 201.61 g/mol

- Key Differences : The methoxy (-OCH₃) group at position 6 is electron-donating, altering electronic properties of the pyridine ring. This may increase resistance to electrophilic substitution compared to the methyl-substituted analog .

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

- CAS : 857410-67-4

- Molecular Formula : C₈H₁₂N₃O₂

- Molecular Weight : 192.22 g/mol

- This compound is more hydrophilic than chlorinated analogs, making it suitable for applications requiring water compatibility .

Comparative Analysis Table

Research Findings and Implications

- Reactivity : The methyl ester in this compound undergoes faster hydrolysis than its ethyl counterpart due to reduced steric hindrance .

- Biological Activity : Imidazo[1,2-a]pyridine derivatives exhibit enhanced bioactivity, highlighting the importance of ring fusion in drug design .

- Solubility: Amino and methoxy substituents improve aqueous solubility, whereas chlorine and methyl groups enhance lipophilicity .

生物活性

Methyl 2-chloro-6-methylpyridine-4-carboxylate (MCMP), with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MCMP is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 6-position with a methyl group, and at the 4-position with a carboxylate group. This unique structure suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Melting Point | 58°C to 62°C |

| Boiling Point | 124°C to 125°C (7 mmHg) |

| CAS Number | 3998-90-1 |

Inhibition of Cytochrome P450 Enzymes

Recent studies have highlighted MCMP's role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. These enzymes are crucial in drug metabolism, and their inhibition can significantly affect pharmacokinetics and pharmacodynamics in therapeutic contexts. The ability of MCMP to modulate these enzymes suggests its potential use in drug design and therapy for conditions influenced by these metabolic pathways .

Therapeutic Potential for Irritable Bowel Syndrome (IBS)

MCMP has been investigated as a potent inhibitor for irritable bowel syndrome (IBS). Molecular docking studies indicate that MCMP interacts effectively with biological targets associated with IBS, potentially leading to new treatment options for this condition. The compound's mechanism appears to involve modulation of gut motility and secretion processes .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that MCMP demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values suggest that MCMP could be effective against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Irritable Bowel Syndrome : A study published in ScienceDirect identified MCMP as a promising candidate for IBS treatment. The compound showed significant inhibitory effects on gut motility, which is crucial in managing IBS symptoms .

- Cytochrome P450 Inhibition : Research highlighted that MCMP inhibits CYP1A2 activity, which may alter the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .

- Antimicrobial Efficacy : A comparative study on various pyridine derivatives found that MCMP exhibited moderate to strong antimicrobial activity against pathogens like E. coli and S. aureus, with MIC values ranging from 4.69 to 22.9 µM .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cytochrome P450 Inhibition | Significant inhibition of CYP1A2 |

| IBS Treatment | Potent inhibitor with positive docking results |

| Antimicrobial Activity | Effective against multiple bacterial strains |

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-6-methylpyridine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, in Scheme 2 of , this compound is reduced to piperidines using 30 mol% PtO₂ under hydrogenation conditions. Alternative routes include Biginelli-like multicomponent reactions ( ), where chlorination of intermediates (e.g., with POCl₃) introduces the chloro substituent. Key factors affecting yield:

- Catalyst selection (e.g., PtO₂ vs. Pd/C).

- Solvent polarity (DMF or toluene for cyclization).

- Temperature control (60–100°C for optimal chlorination).

Purity is typically >97% (HPLC) after recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

- Methodological Answer :

- X-ray crystallography : SHELX software () is widely used for small-molecule refinement. For example, ORTEP-III () generates thermal ellipsoid plots to confirm substituent positions.

- NMR/IR : ¹H NMR (δ 2.5–3.1 ppm for methyl groups; δ 8.0–8.5 ppm for pyridine protons) and IR (C=O stretch ~1700 cm⁻¹) align with molecular formula C₈H₈ClNO₂ ().

- Mass spectrometry : Molecular ion peak at m/z 185.60 (M⁺) confirms molecular weight .

Q. How can researchers optimize purification protocols for high-purity batches?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate crystals with >97% purity ().

- Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) eluent resolves chlorinated byproducts.

- Distillation : For liquid intermediates, fractional distillation at reduced pressure (e.g., 0.1 mmHg) minimizes thermal degradation .

Q. What are the compound’s reactivity trends in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The chloro group at position 2 is highly reactive in SNAr (nucleophilic aromatic substitution) reactions. For example:

- Suzuki coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form biaryl derivatives.

- Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), the ester converts to carboxylic acid.

Reactivity order: C2-Cl > C6-CH₃ due to electron-withdrawing ester group at C4 .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic hydrogenation outcomes?

Q. How does this compound serve as a precursor for heterocyclic scaffolds?

- Methodological Answer : The compound is a key intermediate for:

- Piperidines : Via PtO₂-catalyzed hydrogenation ().

- Isoxazoles : Reacts with hydroxylamine (NH₂OH·HCl, EtOH, reflux) to form fused bicyclic systems.

- Quinolines : Condensation with anilines under acidic conditions (H₂SO₄, 120°C) .

Q. What are the best practices for handling and long-term storage to prevent degradation?

- Methodological Answer :

Q. How can researchers resolve discrepancies in melting point or spectral data across studies?

- Methodological Answer : Contradictions often stem from polymorphic forms or residual solvents. Strategies:

- DSC/TGA : Confirm melting point (mp) consistency (e.g., 110–111°C for pure form, ).

- NMR solvent calibration : Use deuterated DMSO as an internal standard.

- PXRD : Compare diffraction patterns to rule out crystalline vs. amorphous impurities .

Q. What computational tools predict the compound’s behavior in novel reaction environments?

- Methodological Answer :

Q. What role does the compound play in synthesizing bioactive molecules or metal complexes?

- Methodological Answer :

- Anticancer agents : Coupled with platinum(II) centers to form DNA-intercalating complexes ().

- Ligand design : The pyridine-carboxylate moiety chelates transition metals (e.g., Ir(III) in ’s phosphorescent complexes).

- Antimicrobials : Functionalized with sulfonamide groups via nucleophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。